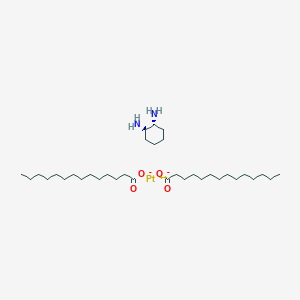
Miriplatin
Descripción general
Descripción
Miriplatin (INN; trade name Miripla) is a drug used to treat hepatocellular carcinoma (HCC). It is a lipophilic platinum complex that is used in transcatheter arterial chemoembolization (TACE). Miriplatin was approved by Japan’s Pharmaceuticals and Medical Devices Agency in 2009 .
Synthesis Analysis
Miriplatin is a derivative of cisplatin containing myristates as a carrier ligand, which has been chemically designed to be a lipophilic platinum complex that can be easily suspended in Lipiodol . An improved synthetic route was designed and used to prepare the target compound . Pt(C6H14N2)I2 was reacted with CH3(CH2)12COOAg in water subsequently product was separated from AgI by dissolved in ethanol .Molecular Structure Analysis
The molecular formula of Miriplatin is C34H68N2O4Pt . It has an average mass of 763.999 Da and a monoisotopic mass of 763.482727 Da .Chemical Reactions Analysis
Miriplatin shows a more sustained release than cisplatin . Dichloro [(1R,2R)-1,2-cyclohexane diamine- N,N ′]platinum, the most abundant platinum compound released from miriplatin, was as effective as cisplatin in inhibiting the growth of cells .Physical And Chemical Properties Analysis
Miriplatin has a molecular weight of 763.99 . It is a white to beige powder .Aplicaciones Científicas De Investigación
Treatment of Hepatocellular Carcinoma
Miriplatin is approved in Japan to treat hepatocellular carcinoma by transcatheter arterial chemoembolization . This is due to the insolubility of miriplatin in water, which allows it to be suspended with lipiodol for this specific treatment .
Use in Liposomes for Systemic Administration
Research has been conducted to develop miriplatin-loaded liposomes (lipomiriplatins) which could be administered systematically for tumors besides hepatocellular carcinoma . The study found that miriplatin could be successfully incorporated into liposomes, and both the stability and antitumor activity of lipomiriplatins were independent of the liposomal compositions .
Antitumor Activities
Lipomiriplatins have shown remarkable antitumor activities, which were proved to be mediated by inducing cell apoptosis . These activities were comparable to that of the commercial cisplatin and oxaliplatin injections, indicating that lipomiriplatins showed great promise for future potential clinical application via systematic administration .
Improved Disease Control
The combination of miriplatin and DDP-H has shown higher disease control effects, indicating that it is a promising alternative treatment for cases with multiple hepatocellular carcinomas . This is especially true for those that can tolerate the treatment without experiencing a reduction in hepatic reserve .
Development of New Platinum Analog Drugs
Miriplatin is part of the development of new platinum analog drugs, which aim to not only lower toxicity but also improve therapeutic efficacy . This is one of the main strategies used in the development of novel platinum-based therapeutics .
Mecanismo De Acción
Target of Action
Miriplatin, a lipophilic platinum complex, primarily targets the mitochondria . This is distinct from most platinum agents, which typically target DNA . In the mitochondria, Miriplatin interacts with proteins POLG and TFAM , which are involved in mitochondrial DNA (mtDNA) replication .
Mode of Action
Miriplatin is taken up by cells and targets the mitochondria . It enhances the binding of mitochondrial protease LONP1 with POLG and TFAM, leading to the degradation of these proteins . This interaction blocks mtDNA replication . Additionally, Miriplatin can intercalate into the DNA of cancer cells, forming platinum-DNA adducts .
Biochemical Pathways
The degradation of POLG and TFAM initiated by Miriplatin blocks mtDNA replication . This triggers the PINK1-Parkin axis , inducing mitophagy . Mitophagy is a type of autophagy where damaged mitochondria are selectively degraded. This process is crucial for maintaining cellular homeostasis.
Pharmacokinetics
Miriplatin is selectively delivered to the liver, where it gradually releases platinum and radioactive components into systemic circulation . These components are then excreted into urine . In dogs with renal impairment, plasma concentrations of ultrafilterable platinum and radioactivity increased due to reduction in renal clearance .
Result of Action
The action of Miriplatin leads to a decrease in cell viability and induces apoptosis . The combination of Miriplatin and radiation has been shown to have synergistic anti-tumor activity on hepatocellular carcinoma (HCC) cells through PUMA-mediated apoptosis and cell cycle arrest .
Action Environment
The level of caveolin-1 (Cav-1) determines the entry rate and switch of entry pathways of Miriplatin, indicating a novel role of Cav-1 in nanoparticle entry . After endosome-lysosome processing, Miriplatin is released in an unchanged metabolite form . This suggests that the cellular environment and specific proteins like Cav-1 can influence the action, efficacy, and stability of Miriplatin.
Safety and Hazards
Direcciones Futuras
There is ongoing research into the use of Miriplatin in combination with other treatments such as radiation . This combination has shown synergistic anti-tumor activity on HCC cells through PUMA-mediated apoptosis and cell cycle arrest . This combination may possibly be effective in treating locally advanced HCC .
Propiedades
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/q;;;+2/p-2/t;;5-,6-;/m..1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIHRZPJIYJKAZ-BLUNCNMSSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)N)N.[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68N2O4Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Miripla | |
CAS RN |
141977-79-9 | |
| Record name | (SP-4-2)-[(1R,2R)-1,2-Cyclohexanediamine-κN1,κN2]bis(tetradecanoato-κO)platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141977-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MIRIPLATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780F0P8N4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1139422.png)
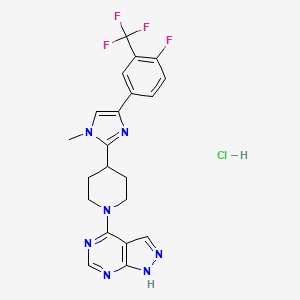
![5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B1139426.png)
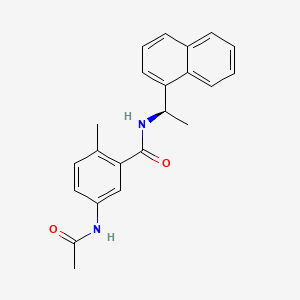
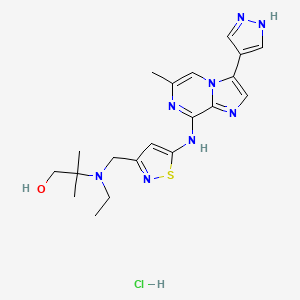
![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)
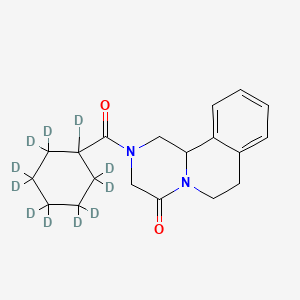
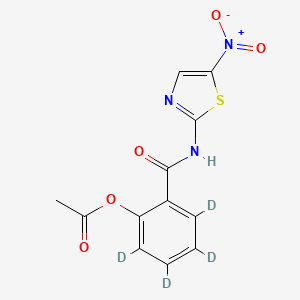



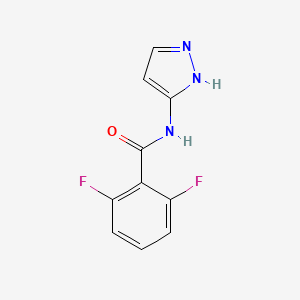
![2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B1139443.png)